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Compound of Interest

Compound Name: Ethyl 5-methylhex-5-enoate

CAS No.: 39495-82-4

Cat. No.: B1582040

Get Quote

Part 1: Executive Summary & Molecular Profile
Target Compound: Ethyl 5-methylhex-5-enoate CAS Registry Number: 39495-82-4 Molecular

Formula:

Molecular Weight: 156.22 g/mol [1][2][3]

This technical guide provides a high-resolution analysis of the infrared (IR) vibrational spectrum

of Ethyl 5-methylhex-5-enoate. As a

-unsaturated ester, this molecule serves as a critical intermediate in the synthesis of complex
terpenoids and functionalized pheromones. Accurate spectroscopic characterization is
essential for validating the integrity of the terminal alkene moiety (

) and the ester linkage during scale-up or quality control (QC) workflows.

The following data and protocols are designed to function as a self-validating system, allowing

researchers to distinguish this specific isomer from its saturated analogs or constitutional

isomers (e.g., internal alkenes) without immediate recourse to NMR.
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Part 2: Experimental Protocol for IR Acquisition
To ensure reproducibility and high signal-to-noise ratios, the following acquisition parameters

are recommended. This protocol assumes the use of Fourier Transform Infrared (FT-IR)

spectroscopy with Attenuated Total Reflectance (ATR), the industry standard for liquid esters.

Sample Preparation & Handling
State: Neat liquid (Oil).

Refractive Index:

(Theoretical).

Methodology:

Blanking: Acquire a background spectrum of the clean ZnSe or Diamond ATR crystal (air

background) immediately prior to sampling.

Deposition: Apply 10–20

L of the neat sample to the crystal center. Ensure the liquid covers the active evanescent
wave area entirely.

Evaporation Control: Ethyl 5-methylhex-5-enoate is a volatile organic ester (Boiling Point

C). While not highly volatile, rapid scanning is preferred to prevent compositional drift if
residual solvents are present.

Instrument Parameters
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Parameter Setting Rationale

Spectral Range
Covers fundamental functional

group and fingerprint regions.

Resolution
Optimal balance between peak

definition and noise reduction.

Scans 16 or 32
Sufficient signal averaging for

neat liquids.

Apodization Blackman-Harris
Minimizes side-lobes for sharp

carbonyl bands.

Part 3: Spectral Data Analysis & Interpretation
The IR spectrum of Ethyl 5-methylhex-5-enoate is dominated by two distinct regions: the

high-frequency C-H stretching zone and the mid-frequency functional group zone. The

presence of the terminal gem-disubstituted alkene (

) provides a unique spectral fingerprint compared to linear analogs.

Diagnostic Peak Assignments
The following table synthesizes theoretical vibrational modes with characteristic empirical

values for this specific structural class.
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Frequency (

)
Intensity Functional Group

Vibrational Mode
Assignment

3075 -- 3085 Weak Alkene (=C-H)

C-H Stretching

(asymmetric). Specific

to terminal alkenes.

Absence indicates

saturation or internal

migration.

2980 -- 2930 Strong Alkyl (C-H)

C-H Stretching

(asymmetric/symmetri

c) of methyl and

methylene groups.

1735 -- 1745 Very Strong Ester (C=O)

Carbonyl Stretching.

The "anchor" peak. A

shift <1730 suggests

H-bonding (impurity)

or conjugation (not

expected here).

1645 -- 1655 Medium/Weak Alkene (C=C)

C=C Stretching.

Characteristic of 1,1-

disubstituted alkenes.

Often

sharper/stronger than

internal alkenes due

to dipole change.

1160 -- 1180 Strong Ester (C-O-C)
C-O Stretching (acyl-

oxygen).

1030 -- 1050 Medium Ester (O-C-C)
O-C Stretching

(alkoxy).

885 -- 895 Strong Alkene (=CH2) =C-H Out-of-Plane

(OOP) Bending.

CRITICAL

DIAGNOSTIC: This
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sharp band confirms

the gem-disubstituted

vinylidene group (

).

Mechanistic Causality & Quality Control
The "Vinylidene" Check (

): In synthesis, a common failure mode is the isomerization of the double bond to a more
substituted, internal position (e.g., trisubstituted). If the band at

disappears or shifts to

, the double bond has migrated, indicating product degradation.

The "Hydroxyl" Watch (

): A broad band here indicates unreacted alcohol precursor or hydrolysis of the ester to the
free acid. A pure sample must show a flat baseline in this region.

Carbonyl Environment: Because the double bond is at the

position (C5), it is non-conjugated with the carbonyl (C1). Therefore, the carbonyl stretch
remains at the standard aliphatic ester frequency (

) rather than shifting to lower frequencies (

) typical of

-unsaturated esters.

Part 4: Structural Visualization & Logic Flow
The following diagram illustrates the correlation between the molecular structure of Ethyl 5-
methylhex-5-enoate and its spectroscopic signature, serving as a logic map for spectral

interpretation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1582040/docs?utm_src=pdf-body#technical-characterization-guide-infrared-spectroscopy-of-ethyl-5-methylhex-5-enoate
https://www.benchchem.com/product/b1582040/docs?utm_src=pdf-body#technical-characterization-guide-infrared-spectroscopy-of-ethyl-5-methylhex-5-enoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582040?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethyl 5-methylhex-5-enoate
(C9H16O2)

Ester Moiety
(-COOEt)

Terminal Alkene
(Gem-disubstituted)

Alkyl Backbone
(-CH2-)

1735-1745 cm⁻¹
(C=O Stretch)

Primary ID

1160-1180 cm⁻¹
(C-O Stretch)

Confirmation

1645-1655 cm⁻¹
(C=C Stretch)Unsaturation

~890 cm⁻¹
(=CH₂ OOP Bend)

Isomer Specificity
(Critical QC)

2850-2980 cm⁻¹
(sp³ C-H Stretch)

Click to download full resolution via product page

Figure 1: Spectroscopic connectivity map linking functional moieties to diagnostic IR bands for

Ethyl 5-methylhex-5-enoate.

Part 5: Synthesis Context & Impurity Profiling
Understanding the origin of the sample aids in interpreting "ghost peaks" (impurities). Ethyl 5-
methylhex-5-enoate is typically synthesized via:

Esterification: Reaction of 5-methyl-5-hexenoic acid with ethanol.

Impurity Risk: Unreacted acid (Broad O-H at

).

Johnson-Claisen Rearrangement: While less direct for this specific isomer, modified

orthoester rearrangements can yield

or

unsaturated systems.
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Impurity Risk: Orthoester residues (Strong C-O bands, lack of C=O).

Differentiating from Close Analogs
Vs. Ethyl 5-methylhexanoate (Saturated): The saturated analog lacks the

and

bands entirely.

Vs. Ethyl 5-methylhex-4-enoate (Isomer): The 4-ene isomer (trisubstituted alkene) will show

a C=C stretch at a lower frequency (often obscured) and, crucially, lacks the strong 890 cm⁻¹

band, showing instead a C-H bend around

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. ETHYL 5-METHYL-5-HEXENOATE CAS#: 39495-82-4 [m.chemicalbook.com]

2. Page loading... [wap.guidechem.com]

3. ETHYL 5-METHYL-5-HEXENOATE | CAS#:39495-82-4 | Chemsrc [chemsrc.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1582040/docs?utm_src=pdf-body#technical-characterization-guide-infrared-spectroscopy-of-ethyl-5-methylhex-5-enoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-5-methylhex-5-enoate
https://webbook.nist.gov/chemistry
https://www.benchchem.com/product/b1582040?utm_src=pdf-custom-synthesis#bc-rfq
https://m.chemicalbook.com/ProductChemicalPropertiesCB51116019_EN.htm
https://wap.guidechem.com/encyclopedia/5-methyl-hex-2-enoic-acid-ethy-dic104275.html
https://www.chemsrc.com/en/cas/39495-82-4_954778.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582040?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Technical Characterization Guide: Infrared
Spectroscopy of Ethyl 5-methylhex-5-enoate]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1582040/docs#technical-characterization-guide-
infrared-spectroscopy-of-ethyl-5-methylhex-5-enoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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